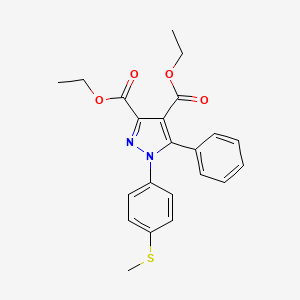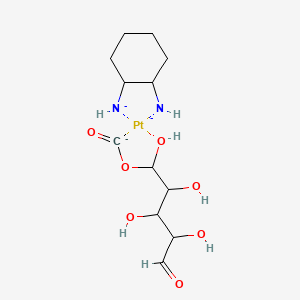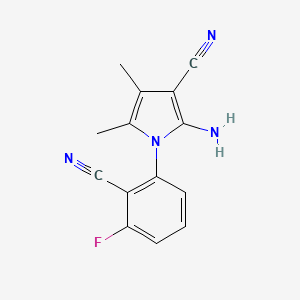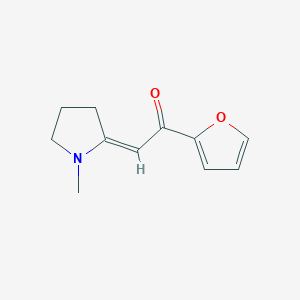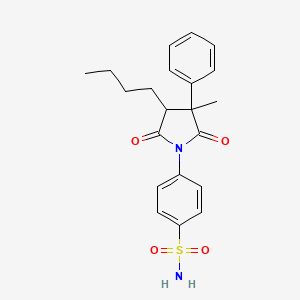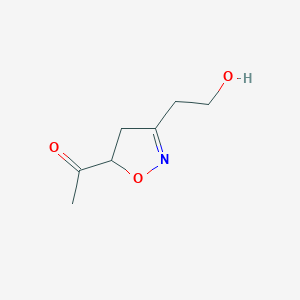
1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
The synthesis of 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with an appropriate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
作用機序
The mechanism of action of 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-(3-(2-Hydroxyethyl)-1-piperidinyl)ethanone: This compound has a similar hydroxyethyl group but differs in the heterocyclic ring structure.
2-Hydroxyethyl urea: Another compound with a hydroxyethyl group, but with different chemical properties and applications.
1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)propane: A structurally similar compound with variations in the alkyl chain length.
The uniqueness of this compound lies in its specific isoxazole ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
1-[3-(2-hydroxyethyl)-4,5-dihydro-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C7H11NO3/c1-5(10)7-4-6(2-3-9)8-11-7/h7,9H,2-4H2,1H3 |
InChIキー |
ZUDDIGUHKYFDGG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CC(=NO1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




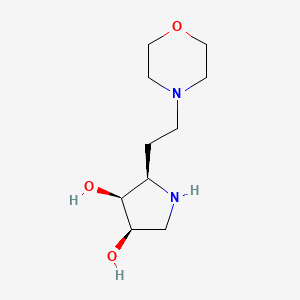
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
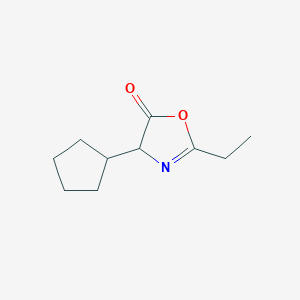
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
